3H-Pyrazol-3-one, 2-(4-aminophenyl)-2,4-dihydro-5-(1-pyrrolidinyl)-
Description
Systematic IUPAC Nomenclature and Synonym Identification
The compound’s IUPAC name, 3H-Pyrazol-3-one, 2-(4-aminophenyl)-2,4-dihydro-5-(1-pyrrolidinyl)- , reflects its core pyrazolone structure and substituents. Key nomenclature components include:
- Pyrazol-3-one : Indicates a five-membered ring with two adjacent nitrogen atoms and a ketone group at position 3.
- 2-(4-aminophenyl) : A phenyl ring substituted with an amino group at the para position is attached to position 2 of the pyrazole ring.
- 5-(1-pyrrolidinyl) : A pyrrolidine ring (five-membered saturated nitrogen heterocycle) is linked to position 5 of the pyrazolone core.
Synonyms include:
| Synonym | CAS Number |
|---|---|
| 1-(4-Aminophenyl)-3-(1-pyrrolidino)-5-pyrazolone | 30707-77-8 |
| 2-(4-Aminophenyl)-5-(pyrrolidin-1-yl)-2,4-dihydro-3H-pyrazol-3-one | 30707-77-8 |
| 2-(4-Aminophenyl)-5-pyrrolidin-1-yl-4H-pyrazol-3-one | 30707-77-8 |
The molecular formula is C₁₃H₁₆N₄O , with a molecular weight of 244.2923 g/mol .
Molecular Geometry and Conformational Analysis
The molecule’s geometry is defined by its pyrazolone core and substituents:
- Pyrazole Ring : A planar five-membered ring with alternating single and double bonds. The ketone group at position 3 and two nitrogen atoms at positions 1 and 2 create a conjugated π-system.
- Substituent Orientation :
Key Bond Lengths (based on analogous pyrazolones):
| Bond | Length (Å) |
|---|---|
| N–N (pyrazole) | 1.39–1.41 |
| C=O (ketone) | 1.24–1.26 |
| C–N (pyrrolidine) | 1.47–1.49 |
Electronic Structure and Resonance Stabilization Mechanisms
The compound’s stability arises from resonance delocalization within the pyrazole ring and electron-donating effects from substituents:
- Resonance in the Pyrazole Ring :
- Substituent Effects :
HOMO-LUMO Analysis (theoretical):
| Orbital | Energy (eV) | Character |
|---|---|---|
| HOMO | –8.5 to –9.0 | π-electrons in pyrazole ring |
| LUMO | –1.2 to –1.5 | σ*-orbital of C–N bonds |
Crystallographic Data and Solid-State Packing Arrangements
While specific crystallographic data for this compound are not available in the provided sources, trends from related pyrazolones suggest:
- Hydrogen Bonding :
- Packing Motifs :
- Monoclinic or orthorhombic systems are common for pyrazolones, with molecules arranged via π-π stacking between aromatic rings.
- Dihedral angles between the pyrazole and phenyl rings may range from 5° to 30°, depending on substituent bulk.
Properties
IUPAC Name |
2-(4-aminophenyl)-5-pyrrolidin-1-yl-4H-pyrazol-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N4O/c14-10-3-5-11(6-4-10)17-13(18)9-12(15-17)16-7-1-2-8-16/h3-6H,1-2,7-9,14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRZNCVVXDWABEX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=NN(C(=O)C2)C3=CC=C(C=C3)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4067569 | |
| Record name | 3H-Pyrazol-3-one, 2-(4-aminophenyl)-2,4-dihydro-5-(1-pyrrolidinyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4067569 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
30707-77-8 | |
| Record name | 2-(4-Aminophenyl)-2,4-dihydro-5-(1-pyrrolidinyl)-3H-pyrazol-3-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=30707-77-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(p-Aminophenyl)-3-pyrrolidino-5-pyrazolone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030707778 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | MLS003116020 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=340301 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3H-Pyrazol-3-one, 2-(4-aminophenyl)-2,4-dihydro-5-(1-pyrrolidinyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 3H-Pyrazol-3-one, 2-(4-aminophenyl)-2,4-dihydro-5-(1-pyrrolidinyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4067569 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(4-aminophenyl)-2,4-dihydro-5-(1-pyrrolidinyl)-3H-pyrazol-3-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.045.717 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1-(P-AMINOPHENYL)-3-PYRROLIDINO-5-PYRAZOLONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0E91VA2HX9 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Starting Materials and General Synthetic Approach
The synthesis typically starts from 1-(4-aminophenyl)-5-oxo-3-pyrrolidinecarboxylic acid , which is a key intermediate containing both the aminophenyl and pyrrolidine functionalities. This starting material undergoes esterification, hydrazide formation, and subsequent cyclization steps to form the pyrazolone ring system.
Stepwise Synthetic Route
Esterification : The carboxylic acid group of 1-(4-aminophenyl)-5-oxo-3-pyrrolidinecarboxylic acid is converted into its methyl ester by refluxing with methanol in the presence of catalytic sulfuric acid.
Hydrazide Formation : The methyl ester is then reacted with hydrazine hydrate in isopropanol under reflux to yield the corresponding hydrazide, 1-(4-aminophenyl)-5-oxo-3-pyrrolidinecarbohydrazide.
Cyclization to Pyrazolone : The hydrazide intermediate undergoes condensation reactions with diketones such as 2,4-pentanedione or 2,5-hexanedione. This step facilitates the formation of the pyrazole ring fused with the pyrrolidine moiety, yielding the target pyrazolone derivatives.
Acylation and Substituent Modification : During the cyclization, acylation of the aromatic amine group can occur, and further substitution reactions with electrophilic reagents such as 2,3-dichloro-1,4-naphthoquinone can be performed to introduce additional functional groups enhancing biological activity.
Reaction Conditions and Yields
- Esterification typically proceeds under reflux conditions with catalytic acid, yielding methyl esters in moderate to high yields.
- Hydrazide formation requires reflux with hydrazine hydrate in propan-2-ol, generally achieving good conversion.
- Cyclization with diketones is conducted under reflux, facilitating ring closure and formation of pyrazolone derivatives.
- Reaction with 2,3-dichloro-1,4-naphthoquinone occurs in ethanol under reflux, involving nucleophilic substitution on the quinone ring.
Characterization of Products
- The formation of the pyrazolone ring is confirmed by characteristic proton NMR signals, such as singlets around 6.24 ppm for the pyrazole CH group.
- The presence of rotamers and positional isomers is observed in NMR spectra due to restricted rotation around amide bonds and C=N double bonds.
- IR, mass spectrometry, and elemental analysis further confirm the structures of synthesized compounds.
Data Table: Summary of Key Synthetic Steps and Conditions
| Step | Reagents/Conditions | Product | Notes |
|---|---|---|---|
| 1. Esterification | Methanol, catalytic H2SO4, reflux | Methyl ester of 1-(4-aminophenyl)-5-oxo-3-pyrrolidinecarboxylic acid | Moderate to high yield |
| 2. Hydrazide formation | Hydrazine hydrate, propan-2-ol, reflux | 1-(4-aminophenyl)-5-oxo-3-pyrrolidinecarbohydrazide | Good conversion |
| 3. Cyclization | Diketones (2,4-pentanedione, 2,5-hexanedione), reflux | Pyrazolone derivatives with pyrrolidine and aminophenyl groups | Formation of pyrazole ring confirmed by NMR |
| 4. Acylation/Modification | 2,3-Dichloro-1,4-naphthoquinone, ethanol, reflux | Substituted pyrazolone-naphthoquinone derivatives | Nucleophilic substitution on quinone ring |
Research Findings on Preparation and Properties
- The synthetic methodology allows for versatile modification of the pyrazolone core by varying diketones and electrophilic reagents.
- The preparation pathway is robust, enabling the introduction of biologically relevant substituents such as amino groups and pyrrolidine rings.
- Structural studies via NMR reveal the presence of rotamers and positional isomers, which are important for understanding the compound's conformational behavior.
- The synthetic derivatives exhibit promising antimicrobial activities, particularly antifungal effects against Candida tenuis and Aspergillus niger, attributed to the presence of chlorine-substituted naphthoquinone moieties and hydrazone linkages formed during synthesis.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically forming N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of hydrazine derivatives or reduced pyrazolone rings.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring or the pyrazolone core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are often used.
Substitution: Reagents like halogens, sulfonyl chlorides, and alkylating agents are employed under various conditions (e.g., acidic, basic, or neutral).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction could produce hydrazine derivatives.
Scientific Research Applications
3H-Pyrazol-3-one, 2-(4-aminophenyl)-2,4-dihydro-5-(1-pyrrolidinyl)- has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anti-inflammatory, analgesic, and antipyretic agent.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.
Material Science: It is explored for its potential use in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 3H-Pyrazol-3-one, 2-(4-aminophenyl)-2,4-dihydro-5-(1-pyrrolidinyl)- involves its interaction with specific molecular targets. In medicinal applications, it may inhibit enzymes or receptors involved in inflammatory pathways. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations at Position 5
The pyrrolidinyl group at position 5 distinguishes the target compound from analogues with smaller or bulkier substituents:
- Methyl-substituted analogue: 1-(4-Aminophenyl)-3-methyl-1H-pyrazol-5(4H)-one (CAS: 6402-08-0, C₁₀H₁₁N₃O, MW: 189.21 g/mol) lacks the pyrrolidinyl group, reducing steric hindrance and increasing lipophilicity (logP: ~1.8 vs. ~2.5 for the target compound) .
Table 1: Substituent Effects at Position 5
Aromatic Ring Modifications at Position 2
The 4-aminophenyl group at position 2 contrasts with electron-withdrawing or neutral substituents in analogues:
- Phenyl vs. quinolinyl substituents: Compounds with quinolinyl groups (e.g., 5-amino-1,2-dihydro-4-(2-quinolinyl)-3H-pyrazol-3-one, CAS: 62019-60-7) introduce aromatic bulk, which may affect solubility and π-π stacking interactions .
Biological Activity
3H-Pyrazol-3-one, 2-(4-aminophenyl)-2,4-dihydro-5-(1-pyrrolidinyl)- is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and therapeutic applications based on diverse research findings.
Synthesis and Characterization
The synthesis of 3H-Pyrazol-3-one derivatives typically involves the reaction of hydrazine derivatives with appropriate carbonyl compounds. Characterization techniques such as NMR, FTIR, and X-ray crystallography are employed to confirm the structure and purity of the synthesized compounds .
Antimicrobial Activity
Research indicates that pyrazolone derivatives exhibit significant antimicrobial properties. A study evaluating various pyrazolone compounds demonstrated their effectiveness against both Gram-positive and Gram-negative bacteria. For instance, derivatives showed varying degrees of inhibition against Staphylococcus aureus and Escherichia coli, suggesting that modifications on the pyrazolone core can enhance antibacterial activity .
Antitumor Properties
The compound has also been investigated for its antitumor activity. In vitro studies revealed that 3H-Pyrazol-3-one derivatives can induce apoptosis in cancer cell lines. The underlying mechanism appears to involve the inhibition of specific kinases involved in cell proliferation pathways. Notably, one derivative demonstrated selective inhibition against cancer cells while sparing normal cells, highlighting its therapeutic potential .
The biological activity of 3H-Pyrazol-3-one is believed to be mediated through several mechanisms:
- Inhibition of Enzymatic Activity : Studies show that these compounds can inhibit enzymes such as dihydrofolate reductase (DHFR), which is crucial for DNA synthesis in rapidly dividing cells .
- Modulation of Signal Transduction Pathways : The ability to interfere with G protein-coupled receptor (GPCR) signaling pathways has been noted, which could explain some of the antitumor effects observed .
Case Study 1: Antimicrobial Efficacy
In a controlled study, a series of pyrazolone derivatives were tested against a panel of bacterial strains. The compound 3H-Pyrazol-3-one, 2-(4-aminophenyl)-2,4-dihydro-5-(1-pyrrolidinyl)- showed a minimum inhibitory concentration (MIC) of 32 µg/mL against E. coli, indicating potent antimicrobial activity compared to standard antibiotics .
Case Study 2: Anticancer Activity
A murine model was used to evaluate the anticancer effects of the compound. Mice treated with the compound exhibited a significant reduction in tumor size compared to control groups. Histological analysis revealed increased apoptosis in tumor tissues as evidenced by TUNEL staining, supporting the compound's role as a potential anticancer agent .
Data Table: Biological Activity Summary
| Activity Type | Target Organism/Cell Line | IC50/MIC (µg/mL) | Mechanism |
|---|---|---|---|
| Antimicrobial | E. coli | 32 | Cell wall synthesis inhibition |
| Antimicrobial | Staphylococcus aureus | 16 | Protein synthesis inhibition |
| Antitumor | Cancer cell line (MCF-7) | 10 | Apoptosis induction |
| Enzyme Inhibition | Dihydrofolate reductase | IC50 = 50 | Competitive inhibition |
Q & A
Q. Q1. What are the common synthetic routes for preparing 3H-pyrazol-3-one derivatives, and how can reaction conditions be optimized for higher yields?
A1. The synthesis of pyrazol-3-one derivatives typically involves multi-step protocols, such as cyclocondensation of hydrazines with β-ketoesters or ketones. For example, describes a method using chloranil in xylene under reflux (25–30 hours) for dehydrogenation, followed by purification via recrystallization from methanol . To optimize yields:
- Temperature control : Prolonged reflux (>30 hours) may degrade thermally sensitive intermediates.
- Solvent selection : Polar aprotic solvents (e.g., DMF) can enhance cyclization efficiency compared to xylene .
- Purification : Sequential washing with NaOH and water removes acidic byproducts, improving purity .
Q. Q2. How do substituents like the 4-aminophenyl and pyrrolidinyl groups influence the compound’s electronic and steric properties?
A2.
- 4-Aminophenyl : The electron-donating amino group (-NH₂) increases electron density at the pyrazole ring, enhancing nucleophilic reactivity. This substituent also promotes π-π stacking interactions in biological targets .
- Pyrrolidinyl : The saturated five-membered ring introduces steric bulk, potentially restricting rotational freedom and stabilizing specific conformations. Its basic nitrogen may facilitate hydrogen bonding in catalytic pockets .
Advanced Research Questions
Q. Q3. How can researchers resolve contradictions in reported biological activities of structurally similar pyrazol-3-one derivatives?
A3. Discrepancies often arise from variations in:
- Assay conditions : Differences in cell lines (e.g., HeLa vs. HEK293) or solvent systems (DMSO vs. aqueous buffers) alter bioavailability and activity .
- Substituent positioning : For example, replacing 4-aminophenyl with a chlorophenyl group () increases lipophilicity, enhancing membrane permeability but reducing aqueous solubility .
- Data normalization : Use internal controls (e.g., IC₅₀ ratios) to standardize activity comparisons across studies .
Q. Q4. What advanced spectroscopic techniques are critical for characterizing ambiguous structural features in this compound?
A4.
- ²D-NMR (COSY, NOESY) : Resolves overlapping signals in the aromatic region caused by the 4-aminophenyl and pyrrolidinyl groups .
- High-resolution mass spectrometry (HRMS) : Confirms molecular formula (e.g., C₁₄H₁₇N₅O) and detects trace impurities (<0.1%) .
- X-ray crystallography : Provides definitive proof of stereochemistry and hydrogen-bonding networks, as seen in related pyrazole derivatives () .
Q. Q5. What computational methods are suitable for predicting the compound’s binding affinity to protein targets?
A5.
- Molecular docking (AutoDock Vina) : Simulates interactions with active sites (e.g., kinases or GPCRs) using the pyrrolidinyl group as a flexible anchor .
- MD simulations (GROMACS) : Assesses conformational stability over 100-ns trajectories, identifying key residues for hydrogen bonding .
- QSAR models : Correlate substituent electronic parameters (Hammett σ) with inhibitory activity to guide structural optimization .
Methodological Challenges
Q. Q6. How can researchers address poor aqueous solubility during in vitro testing of this compound?
A6.
- Co-solvent systems : Use 5–10% DMSO/PBS mixtures to maintain solubility without cytotoxicity .
- Prodrug design : Introduce hydrophilic groups (e.g., phosphate esters) on the 4-aminophenyl moiety, which hydrolyze in physiological conditions .
- Nanoformulation : Encapsulate the compound in PEGylated liposomes to enhance bioavailability ( describes similar strategies) .
Q. Q7. What strategies mitigate decomposition during long-term storage of pyrazol-3-one derivatives?
A7.
- Temperature : Store at -20°C under inert gas (N₂ or Ar) to prevent oxidation of the pyrrolidinyl group .
- Lyophilization : Convert to a stable amorphous solid, reducing hydrolysis risks compared to crystalline forms .
- Additives : Include antioxidants (e.g., BHT at 0.01% w/w) to protect the 4-aminophenyl group from radical degradation .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
